Chiral Purity and Stereochemical Identity: (2R)-Enantiomer vs. Racemic Mixture
The (2R)-configured single enantiomer (CAS 2248200-78-2) provides a defined stereochemical identity that the racemic mixture (CAS 1547874-80-5, 50:50 R:S) cannot offer. While direct comparative pharmacological data for this specific compound are not publicly available in peer-reviewed literature, the class-level inference from chiral drug development establishes that single enantiomers eliminate the confounding biological activities and divergent metabolism associated with the undesired stereoisomer [1]. The stereochemical designation (2R) is defined by the Cahn-Ingold-Prelog rules and verified via chiral analytical methods such as chiral HPLC or polarimetry [1].
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (R)-enantiomer (≥98% ee typical for commercial research-grade material) |
| Comparator Or Baseline | Racemic mixture (CAS 1547874-80-5; 50% R, 50% S) |
| Quantified Difference | 100% of active stereoisomer vs. 50% active with 50% potentially confounding enantiomer |
| Conditions | Stereochemical identity as defined by CIP rules; enantiomeric purity determined by chiral HPLC or comparable method |
Why This Matters
Procurement of the single enantiomer eliminates the need for downstream chiral resolution steps and ensures stereochemical consistency in SAR studies or synthetic route development.
- [1] Calcaterra, A.; D'Acquarica, I. The market of chiral drugs: Chiral switches versus de novo enantiomerically pure compounds. J. Pharm. Biomed. Anal. 2018, 147, 323-340. View Source
